alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol
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Overview
Description
Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol: is a complex organic compound that features a quinoline core structure substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine moiety can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol involves its interaction with specific molecular targets. It may act on protein-tyrosine kinases, inhibiting their activity and affecting various cellular pathways . This inhibition can lead to changes in cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
- 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
- 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride
Comparison: Alpha-((4-Methyl-1-piperazinyl)methyl)-2-quinolinemethanol is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological effects, making it a valuable compound for specific applications .
Properties
CAS No. |
126921-33-3 |
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Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-quinolin-2-ylethanol |
InChI |
InChI=1S/C16H21N3O/c1-18-8-10-19(11-9-18)12-16(20)15-7-6-13-4-2-3-5-14(13)17-15/h2-7,16,20H,8-12H2,1H3 |
InChI Key |
YVMAJGKUXBMXJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(C2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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